3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate
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Overview
Description
3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate is a complex organic compound that belongs to the class of coumarins Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate typically involves multiple steps. One common method includes the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with benzyloxycarbonyl chloride in the presence of a base such as triethylamine . The reaction is carried out in a solvent like dichloromethane at room temperature for about an hour . The product is then purified using techniques such as flash chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can be used to replace certain groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its diverse biological activities.
Industry: It can be used in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate involves its interaction with various molecular targets. The compound can inhibit enzymes, modulate signaling pathways, and interact with cellular receptors. These interactions lead to its observed biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- (3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxyacetic acid
- 4-((3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy)methylbenzoic acid
- Ethyl 3-[7-(2-ethoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate
Uniqueness
What sets 3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H19NO6 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
(3,4-dimethyl-2-oxochromen-7-yl) 2-(phenylmethoxycarbonylamino)acetate |
InChI |
InChI=1S/C21H19NO6/c1-13-14(2)20(24)28-18-10-16(8-9-17(13)18)27-19(23)11-22-21(25)26-12-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,22,25) |
InChI Key |
WCLBFIMJBUKMJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)CNC(=O)OCC3=CC=CC=C3)C |
Origin of Product |
United States |
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